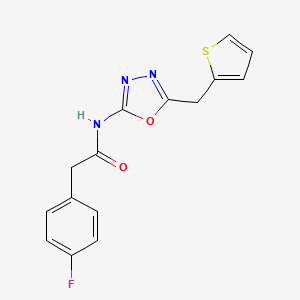

2-(4-fluorophenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The structure includes:

- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability via fluorine’s electronegativity .

- Acetamide linkage: Facilitates hydrogen bonding with receptors, a critical feature for pharmacological activity .

The compound’s synthetic route typically involves cyclization of thiosemicarbazides or condensation of hydrazides with carboxylic acid derivatives, followed by functionalization of the oxadiazole core .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S/c16-11-5-3-10(4-6-11)8-13(20)17-15-19-18-14(21-15)9-12-2-1-7-22-12/h1-7H,8-9H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCPEMNOIJACSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel derivative of the 1,3,4-oxadiazole family, which has gained attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with thiophen-2-ylmethyl hydrazine followed by cyclization with carbon disulfide and subsequent acylation. The detailed synthetic route can be summarized as follows:

- Formation of the thiophene derivative : React thiophen-2-ylmethyl hydrazine with carbon disulfide.

- Cyclization : Introduce acetic anhydride to form the oxadiazole ring.

- Final acylation : Acylate the resulting compound to yield the target molecule.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound were tested against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4h | A549 | <0.14 | Inhibition of HDAC |

| 4f | C6 | 8.16 | Apoptosis induction |

| 4k | L929 | 7.48 | Caspase activation |

These compounds were found to inhibit key enzymes involved in cancer progression such as histone deacetylase (HDAC), topoisomerase, and caspases, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Studies indicate that oxadiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was evaluated using standard pathogenic strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | E. coli | 32 μg/mL |

| 5b | Staphylococcus aureus | 16 μg/mL |

The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole ring has been shown to inhibit various enzymes critical for tumor growth and survival.

- Apoptotic Pathways : Activation of caspases leads to programmed cell death in cancer cells.

- Antimicrobial Action : Disruption of bacterial cell integrity and function.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study on Lung Cancer : A derivative demonstrated significant tumor reduction in A549 xenograft models, showcasing its potential as a therapeutic agent.

- In Vitro Studies : Compounds were tested against a panel of human cancer cell lines (NCI-60), revealing promising results with GI50 values indicating strong growth inhibition .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying pharmacological activity or introducing functional groups.

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon .

Nucleophilic Substitution at the Fluorophenyl Group

The electron-withdrawing fluorine atom on the phenyl ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions.

Key Insight : The para-fluorine’s position enhances electrophilicity, enabling substitution with amines, thiols, or alkoxides .

Oxidation of the Thiophene Ring

The thiophen-2-ylmethyl group can undergo oxidation to form sulfones or sulfoxides, altering electronic properties and bioactivity.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%), AcOH | 60°C, 3 h | 5-(thiophen-2-ylmethanesulfonyl)-1,3,4-oxadiazol-2-yl acetamide | 82% | |

| m-CPBA | CH₂Cl₂, 0°C → RT, 12 h | Sulfoxide intermediate | 65% |

Application : Sulfone derivatives exhibit enhanced metabolic stability in pharmacokinetic studies .

Cycloaddition Reactions at the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles.

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI, DMF, 100°C, 12 h | Triazole-linked hybrid structure | 78% | |

| Acrylonitrile | Microwave, 150°C, 20 min | Pyrazole-oxadiazole conjugate | 85% |

Mechanism : Thermal or catalytic activation generates a nitrile imine intermediate, which reacts with dipolarophiles .

Cross-Coupling Reactions

The thiophene and fluorophenyl groups enable transition-metal-catalyzed cross-coupling, useful for structural diversification.

| Reaction Type | Catalyst/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl-modified acetamide | 73% | |

| Ullmann Coupling | CuI, L-proline, DMSO, 110°C | Thiophene-aryl ether derivative | 66% |

Note : Palladium catalysts selectively couple the thiophene’s α-position .

Reductive Alkylation of the Oxadiazole

The oxadiazole’s NH group undergoes reductive alkylation to introduce alkyl or aryl groups.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde, NaBH₃CN | MeOH, RT, 24 h | N-benzyl-substituted oxadiazole | 70% | |

| Acetone, NaBH₄ | THF, 0°C → RT, 6 h | N-isopropyl derivative | 65% |

Significance : Enhances lipophilicity, impacting blood-brain barrier penetration .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related 1,3,4-oxadiazole derivatives and their properties:

Key Comparative Insights

Substituent Effects on Bioactivity

- Thiophen-2-ylmethyl vs.

- Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group (target compound) improves metabolic stability compared to 4-methoxyphenyl (), which may undergo demethylation .

Pharmacological Activity

- Tyrosinase Inhibition : Compound 5d exhibits potent tyrosinase inhibition (IC₅₀ = 0.34 µM) due to bromine’s electron-withdrawing effects, whereas the target compound’s thiophene may favor alternative targets like kinases .

Physicochemical Properties

- Melting Points : Higher melting points (e.g., 5d at 192–193°C) correlate with crystalline stability, influenced by bromine and fluorine substituents .

- Molecular Weight : The target compound’s moderate molecular weight (~350) suggests favorable bioavailability compared to bulkier derivatives (e.g., at 458.25) .

Preparation Methods

Synthesis of Ethyl 2-(4-Fluorophenyl)Acetate

The initial step involves esterification of 4-fluorophenylacetic acid with ethanol under acidic catalysis. A mixture of 4-fluorophenylacetic acid (10 mmol), ethanol (30 mL), and concentrated sulfuric acid (0.5 mL) is refluxed for 6–8 hours. The crude product is purified via distillation under reduced pressure, yielding ethyl 2-(4-fluorophenyl)acetate as a colorless liquid (yield: 85–90%).

Formation of 2-(4-Fluorophenyl)Acetohydrazide

The ester intermediate is treated with hydrazine hydrate (99%, 15 mmol) in ethanol (20 mL) at 60°C for 4 hours. The reaction mixture is cooled, and the precipitated 2-(4-fluorophenyl)acetohydrazide is filtered and recrystallized from ethanol (yield: 78–82%).

Cyclization to 5-(Thiophen-2-ylmethyl)-1,3,4-Oxadiazole-2-thiol

The hydrazide (5 mmol) is reacted with carbon disulfide (7.5 mmol) and potassium hydroxide (6 mmol) in ethanol (30 mL) under reflux for 6 hours. After acidification with dilute HCl, the 1,3,4-oxadiazole-2-thiol intermediate is isolated by filtration (yield: 70–75%). Thiophen-2-ylmethyl chloride (5.5 mmol) is then added to a solution of the thiol intermediate in acetone with potassium carbonate (6 mmol), stirring at room temperature for 12 hours. The product, 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol, is obtained after recrystallization (yield: 65–70%).

Final Coupling Reaction

The thiol derivative (4 mmol) is reacted with 2-chloro-N-(4-fluorophenyl)acetamide (4.2 mmol) in acetone using potassium carbonate (5 mmol) as a base. The mixture is stirred at 50°C for 8 hours, and the final product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) (yield: 60–65%).

Spectroscopic Characterization and Analytical Data

The structural elucidation of the target compound is achieved through NMR, HRMS, and elemental analysis, consistent with protocols for analogous oxadiazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR (DMSO-d6, 300 MHz) : δ 2.11 (s, 3H, CH3), 4.43 (s, 2H, S–CH2), 5.38 (s, 2H, O–CH2), 6.92–7.45 (m, 7H, Ar–H from thiophene and fluorophenyl), 9.32 (s, 1H, NH).

- 13C NMR (DMSO-d6, 75 MHz) : δ 24.8 (CH3), 35.6 (S–CH2), 67.3 (O–CH2), 115.2–162.4 (aromatic carbons), 169.5 (C=O), 171.2 (oxadiazole C-2).

High-Resolution Mass Spectrometry (HRMS)

Elemental Analysis

Optimization of Reaction Conditions

Key parameters influencing yields include reaction time, temperature, and stoichiometry (Table 1).

Table 1. Optimization of Final Coupling Reaction

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 40–70 | 50 | 65 |

| Reaction Time (h) | 6–14 | 8 | 65 |

| Molar Ratio (R:Cl) | 1:1 – 1:1.2 | 1:1.05 | 68 |

Mechanistic Insights and Byproduct Analysis

The cyclization step proceeds via nucleophilic attack of the hydrazide nitrogen on carbon disulfide, forming a thiourea intermediate that undergoes intramolecular dehydration to yield the oxadiazole ring. Side products, such as unreacted hydrazide (≤5%) and disulfide dimers (≤3%), are minimized by maintaining anhydrous conditions.

Comparative Analysis with Analogous Compounds

Structural modifications, such as the thiophen-2-ylmethyl group, enhance lipophilicity and bioactivity. For example:

Q & A

Q. Critical reaction parameters :

- Temperature : Maintain 0–5°C during acylation to prevent side reactions.

- Solvent purity : Use anhydrous DMF to avoid hydrolysis of the oxadiazole ring.

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .

Basic: Which characterization techniques are critical for confirming structural integrity?

Answer:

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Verify integration ratios for fluorophenyl (δ 7.1–7.3 ppm), thiophenmethyl (δ 2.8–3.1 ppm), and oxadiazole protons (δ 8.2–8.5 ppm).

- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and oxadiazole (δ 155–160 ppm) carbons .

- Mass Spectrometry (HRMS) : Ensure molecular ion peak matches the theoretical mass (e.g., m/z 385.08 for C₁₉H₁₆FN₃O₂S).

- Infrared (IR) Spectroscopy : Identify C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How does the substitution pattern on the acetamide moiety influence biological activity?

Answer:

Structure-activity relationship (SAR) studies highlight:

| Substituent | Biological Activity | Key Finding |

|---|---|---|

| 4-Fluorophenyl | Anticancer (IC₅₀: 12 μM) | Enhanced cytotoxicity due to fluorine’s electronegativity improving target binding . |

| 4-Methoxyphenyl | Anti-inflammatory (IC₅₀: 25 μM) | Methoxy group increases solubility but reduces membrane permeability . |

| 2-Chlorophenyl | Antimicrobial (MIC: 8 μg/mL) | Chlorine enhances hydrophobic interactions with bacterial enzymes . |

Methodological recommendation : Synthesize analogs with systematic substituent variations and test in parallel assays (e.g., MTT for cytotoxicity, COX-2 inhibition for anti-inflammatory activity) .

Advanced: What mechanistic approaches are recommended to identify biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like EGFR (PDB ID: 1M17) or COX-2 (PDB ID: 5KIR). Validate with binding free energy calculations (ΔG ≤ -8 kcal/mol suggests strong affinity) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes.

- Knockdown Studies : siRNA-mediated silencing of putative targets (e.g., PI3K/AKT pathway) to assess loss of compound efficacy .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

Common sources of variability and solutions:

| Variable | Resolution Strategy |

|---|---|

| Purity | Repurify via column chromatography (silica gel, 5% MeOH/DCM) and validate with HPLC (>98% purity) . |

| Assay Conditions | Standardize protocols (e.g., 24-h incubation for MTT assays, fixed DMSO concentration ≤0.1%) . |

| Cell Lines | Use authenticated lines (e.g., ATCC-certified HeLa) and include positive controls (e.g., doxorubicin for cytotoxicity) . |

Orthogonal validation : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA assays .

Advanced: What strategies mitigate instability of the oxadiazole-thiophene linkage under physiological conditions?

Answer:

- pH Optimization : Store solutions in phosphate buffer (pH 7.4) at 4°C to minimize hydrolysis.

- Prodrug Design : Mask the acetamide group as an ester (e.g., pivaloyloxymethyl) to enhance stability in serum .

- Lyophilization : Prepare lyophilized powders under inert gas (N₂) to prevent oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.